molecular formula C11H12O3S B12711635 1H,3H-4,7-Epoxy-3a,7a-propanobenzo(c)thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- CAS No. 127311-86-8

1H,3H-4,7-Epoxy-3a,7a-propanobenzo(c)thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)-

Katalognummer: B12711635
CAS-Nummer: 127311-86-8
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: OURAZKBVXBNBGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- is a complex organic compound with a unique structure that includes an epoxy group and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- typically involves multiple steps, including the formation of the thiophene ring and the introduction of the epoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different epoxides or ketones, while reduction could produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other epoxy-thiophene derivatives and related organic molecules with similar structures and functional groups.

Uniqueness

What sets 1H,3H-4,7-Epoxy-3a,7a-propanobenzo©thiophene-1,3-dione, tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- apart is its unique combination of an epoxy group and a thiophene ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

127311-86-8

Molekularformel

C11H12O3S

Molekulargewicht

224.28 g/mol

IUPAC-Name

13-oxa-8-thiatetracyclo[4.3.3.12,5.01,6]tridecane-7,9-dione

InChI

InChI=1S/C11H12O3S/c12-8-10-4-1-5-11(10,9(13)15-8)7-3-2-6(10)14-7/h6-7H,1-5H2

InChI-Schlüssel

OURAZKBVXBNBGB-UHFFFAOYSA-N

Kanonische SMILES

C1CC23C4CCC(C2(C1)C(=O)SC3=O)O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.